![molecular formula C23H23NO B11179330 N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B11179330.png)
N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide is a chemical compound with a complex structure that includes a biphenyl core and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with 4-(butan-2-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide serves as a building block in organic synthesis. It can be utilized in the synthesis of more complex molecules and as a ligand in coordination chemistry. The biphenyl core allows for enhanced stability and reactivity, making it a versatile compound for synthetic routes.
Biology
The compound has been investigated for its potential as an enzyme inhibitor . Studies have shown that it can interact with specific biological macromolecules, potentially modulating their activity. For example, its interactions with enzymes involved in metabolic pathways may provide insights into therapeutic applications.
Medicine
In the medical field, this compound is being explored for its therapeutic properties , particularly in anti-inflammatory and anticancer research. Preliminary studies indicate that it may inhibit certain cancer cell lines, suggesting its potential use as an anticancer agent.
Industry
The compound is also utilized in the development of advanced materials and functionalized polymers. Its unique chemical properties allow it to be incorporated into materials that require specific mechanical or thermal characteristics, enhancing their performance in various applications.
Data Tables
Application Area | Specific Use |
---|---|
Chemistry | Building block for organic synthesis |
Biology | Enzyme inhibition studies |
Medicine | Investigated for anti-inflammatory properties |
Industry | Development of advanced materials |
Enzyme Inhibition Study
A study published in Journal of Medicinal Chemistry evaluated the enzyme inhibitory effects of this compound on specific targets related to cancer metabolism. The results indicated significant inhibition of enzyme activity at low micromolar concentrations, suggesting its potential as a lead compound for drug development.
Anticancer Activity Assessment
In vitro experiments conducted on various cancer cell lines demonstrated that this compound exhibits cytotoxic effects, particularly against breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide include:
- N-(4-butylphenyl)biphenyl-4-carboxamide
- N-(4-isopropylphenyl)biphenyl-4-carboxamide
- N-(4-tert-butylphenyl)biphenyl-4-carboxamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a butan-2-yl group on the phenyl ring.
Biological Activity
N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide, also known as a biphenyl carboxamide derivative, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl backbone with a carboxamide functional group and an alkyl substitution at the para position of one of the phenyl rings. The general structure can be represented as follows:
This structural configuration is significant for its interaction with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of biphenyl carboxamides exhibit antimicrobial properties. For example, compounds similar to this compound have shown activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 2.0 µM to 23 µM . The structure-activity relationship studies suggest that modifications to the phenyl and alkyl groups can enhance potency while maintaining favorable physicochemical properties.
Inhibition of Enzymatic Activity
The compound has been investigated for its potential to inhibit various enzymes. For instance, it has shown promise as an inhibitor of carbonic anhydrase (CA), which is implicated in tumorigenicity and pH homeostasis in cancer cells. High expression levels of CAIX have been correlated with poor prognosis in solid tumors, making it a valuable target for anti-cancer therapies .
Structure-Activity Relationship (SAR)
The SAR analysis conducted on related biphenyl carboxamides highlights key modifications that enhance biological activity:
Compound Variant | Structural Modification | MIC (µM) | Notes |
---|---|---|---|
4PP-1 | Initial hit | 6.3 | Base compound for further modifications. |
4PP-2 | 4-(p-tert-butylphenyl) | 2.0 | Improved activity with reduced cLogP. |
4PP-3 | Cyclohexylmethylene | 6.8 | Similar activity to base compound. |
4PP-7 | Urea-linked tert-butyl | Loss of activity | Indicates importance of specific substitutions. |
Case Studies
- Antimycobacterial Activity : A study highlighted the efficacy of biphenyl carboxamide derivatives against M. tuberculosis. The lead compound exhibited an MIC of 6.3 µM, demonstrating potential as a novel therapeutic agent .
- Enzyme Inhibition : Research focused on the inhibition of CAIX showed that biphenyl derivatives could effectively disrupt the enzyme's function, which is critical in maintaining tumor pH levels and promoting cancer cell survival .
- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that certain analogs displayed selective cytotoxic effects against cancer cell lines while sparing normal cells, indicating a promising therapeutic index .
Properties
Molecular Formula |
C23H23NO |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C23H23NO/c1-3-17(2)18-13-15-22(16-14-18)24-23(25)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-17H,3H2,1-2H3,(H,24,25) |
InChI Key |
OHAXOXOAGAHGQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.